Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method includes the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This reaction is carried out under reflux conditions in methanol, with sodium borohydride as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions and heterocyclization processes. The use of microwave irradiation has also been explored for the synthesis of triazolopyrimidines, offering a catalyst-free and eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazolopyrimidine ring to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles, such as amines and thiols, can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it inhibits tyrosyl DNA phosphodiesterase 2 by binding to its active site, thereby preventing the enzyme from repairing DNA . Additionally, it can inhibit lysine-specific histone demethylase 1, affecting gene expression and potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares the same core structure but lacks the benzylsulfanyl and ethyl carboxylate substituents.
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrazole ring instead of a triazole ring.
Triazolo[5,1-b][1,3]thiazine: Contains a thiazine ring fused to the triazole ring.
Uniqueness
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the benzylsulfanyl group enhances its potential as an enzyme inhibitor, while the ethyl carboxylate group increases its solubility and bioavailability .
Properties
IUPAC Name |
ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-14(21)13-9-20-15(17-11(13)2)18-16(19-20)23-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCMZYNBVACSID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)SCC3=CC=CC=C3)N=C1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331575 | |
Record name | ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204666 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878413-55-9 | |
Record name | ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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